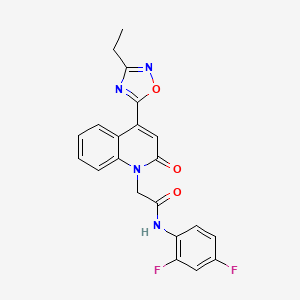

![molecular formula C19H19N3O3S B3012196 N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺 CAS No. 1903025-60-4](/img/structure/B3012196.png)

N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

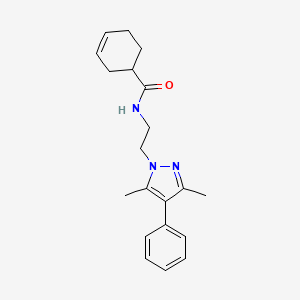

The compound , N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, is a derivative of nicotinamide, which is a form of vitamin B3 and has various biological activities. Nicotinamide and its derivatives are widely studied for their potential therapeutic applications, including their role in the prevention and treatment of pellagra, a disease caused by niacin deficiency . The compound also contains a thiazole moiety, which is a heterocyclic compound that often contributes to the biological activity of pharmaceuticals .

Synthesis Analysis

The synthesis of related nicotinamide derivatives has been described in the literature. For instance, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole were prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole by known methods . Although the specific synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the formation of amide bonds and the introduction of the tetrahydro-2H-pyran-4-yl)oxy group.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis . These methods help in confirming the identity and purity of the synthesized compounds. The presence of the thiazole ring and the pyran moiety in the compound would likely contribute to its unique chemical properties and biological activity.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation. For example, N-methyl-nicotinamide chloride can be oxidized to the amide of N-methyl-2-pyridone-5-carboxylic acid . These reactions are important for understanding the metabolism and pharmacokinetics of the compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The introduction of different functional groups, such as the thiazole and pyran moieties, can affect properties like solubility, melting point, and stability. The biological activity of these compounds, including their antimicrobial properties, has been evaluated in vitro, with some derivatives showing activity comparable to standard drugs . The interaction networks in cocrystals of nicotinamide with other compounds, such as dihydroxybenzoic acids, reflect the relative affinity of functional groups and can provide insights into the compound's behavior in a biological context .

科学研究应用

结构和能量分析

Jarzembska 等人 (2017) 对一系列烟酰胺和吡嗪酰胺与二羟基苯甲酸共晶体中分子组装体的结构和能量分析的研究提供了对 N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺等化合物的基本识别模式和晶格能量特征的见解。这项研究对于理解此类化合物的分子相互作用和稳定性至关重要 (Jarzembska 等人,2017)。

烟酰胺 N-甲基转移酶活性

对烟酰胺 N-甲基转移酶 (NNMT) 的研究,它催化烟酰胺、吡啶和相关化合物的 N-甲基化,与对 N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺等化合物的研究相关。Rini 等人 (1990) 的一项研究探讨了 NNMT 的生化特性和个体变异,为涉及此类化合物的代谢途径提供了宝贵的见解 (Rini 等人,1990)。

哺乳动物、昆虫和细菌的利用

Ellinger 等人 (1947) 研究的哺乳动物、昆虫和细菌对烟酰胺衍生物的利用,提供了对 N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺等化合物在各种生物中的生物活性和潜在应用的更广泛的理解 (Ellinger 等人,1947)。

抗菌活性

Palkar 等人 (2017) 对 2-氨基苯并[d]噻唑基取代吡唑-5-酮(一类与 N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺类似的化合物)的设计、合成和 QSAR 研究表明了潜在的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这项研究对于了解此类化合物的抗菌潜力非常重要 (Palkar 等人,2017)。

抗癌剂

Sayed 等人 (2019) 研究的噻唑基-吡唑衍生物的设计和合成,其中包括与 N-(2-甲基苯并[d]噻唑-5-基)-6-((四氢-2H-吡喃-4-基)氧基)烟酰胺类似的结构,突出了这些化合物的作为抗癌剂的治疗潜力。这项研究有助于了解此类化合物的抗癌特性 (Sayed 等人,2019)。

属性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-21-16-10-14(3-4-17(16)26-12)22-19(23)13-2-5-18(20-11-13)25-15-6-8-24-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHCRBPFNVOYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)